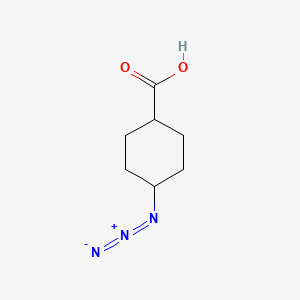

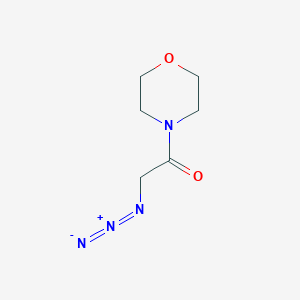

![molecular formula C12H16N4S B3043492 4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine CAS No. 874881-21-7](/img/structure/B3043492.png)

4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine

Overview

Description

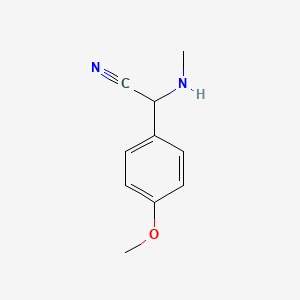

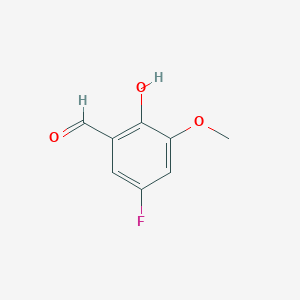

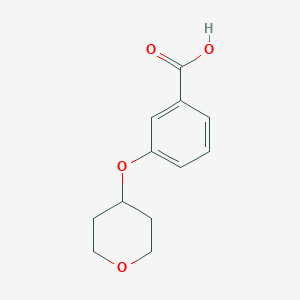

“4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine” is a compound that contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with guanidine hydrochloride . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms present in the molecule .Chemical Reactions Analysis

Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc. The chemical reactions involved in these biological activities are often complex and involve multiple steps.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined by various techniques such as melting point determination, solubility tests, and spectroscopic analysis .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine, focusing on six unique fields:

Anticancer Agents

4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy in reducing the viability of cancer cell lines, making it a promising candidate for further development in cancer therapy .

Antioxidant Properties

This compound exhibits significant antioxidant properties. It has been found to inhibit lipid peroxidation and interact with glutathione, a crucial antioxidant in the body. These properties make it valuable in protecting cells from oxidative stress and damage, which is linked to various chronic diseases .

Antimicrobial Activity

Research has indicated that 4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine possesses antimicrobial activity. It can inhibit the growth of various bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents to combat resistant pathogens .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. It can protect neuronal cells from damage caused by oxidative stress and other neurotoxic agents. This makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine has shown anti-inflammatory properties in various studies. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions like arthritis and inflammatory bowel disease .

Enzyme Inhibition

The compound has been found to inhibit certain enzymes, which can be beneficial in treating diseases where these enzymes play a critical role. For example, it has shown inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory response .

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) and Phosphatidylinositol-3-Kinase (PI3K) . CDK2 is a crucial regulator of cell cycle progression, while PI3K plays a significant role in cell survival and growth .

Mode of Action

Similar compounds have shown to inhibit their targets, leading to cell cycle arrest and apoptosis . For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown to inhibit CDK2, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Similar compounds have been reported to affect thecell cycle regulation pathway via CDK2 inhibition and the PI3K/Akt signaling pathway via PI3K inhibition . These pathways play crucial roles in cell proliferation and survival.

Result of Action

Similar compounds have shown to cause significant inhibition of cell growth, alteration in cell cycle progression, and induction of apoptosis .

Future Directions

Pyrimidine derivatives have shown a wide range of biological activities, making them valuable for medical applications . Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name |

4-(1,4-diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-9-7-17-11-10(9)14-8-15-12(11)16-5-2-3-13-4-6-16/h7-8,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINSIKPBMPNAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2N3CCCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)

![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)